2-Methoxy-4-(sulfanylmethyl)phenol
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Overview
Description
2-Methoxy-4-(sulfanylmethyl)phenol is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is also known by its IUPAC name, 4-(mercaptomethyl)-2-methoxyphenol . This compound is characterized by the presence of a methoxy group (-OCH3) and a sulfanylmethyl group (-CH2SH) attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(sulfanylmethyl)phenol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyphenol with formaldehyde and hydrogen sulfide under acidic conditions to introduce the sulfanylmethyl group . Another approach includes the use of thiol-ene reactions, where a thiol group is added to an alkene precursor in the presence of a radical initiator .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(sulfanylmethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides, base catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Ethers, esters
Scientific Research Applications
2-Methoxy-4-(sulfanylmethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(sulfanylmethyl)phenol involves its interaction with molecular targets and pathways in biological systems. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity and function . The sulfanylmethyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
2-Methoxy-4-(sulfanylmethyl)phenol can be compared with other similar compounds, such as:
2-Methoxyphenol (Guaiacol): Lacks the sulfanylmethyl group, making it less reactive in certain redox reactions.
4-Methoxyphenol: Lacks both the sulfanylmethyl and phenolic hydroxyl groups, resulting in different chemical and biological properties.
2-Methoxy-5-(sulfanylmethyl)phenol: Similar structure but with the sulfanylmethyl group in a different position, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-methoxy-4-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C8H10O2S/c1-10-8-4-6(5-11)2-3-7(8)9/h2-4,9,11H,5H2,1H3 |
InChI Key |
YSGIVLRNIUPYGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CS)O |
Origin of Product |
United States |
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